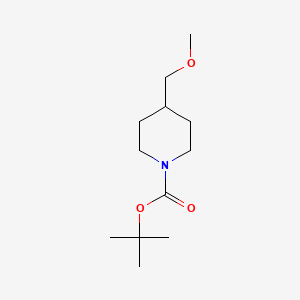

Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate

Description

Chemical Classification and Nomenclature

Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate is a synthetic organic compound classified as a piperidine derivative with a tert-butyloxycarbonyl (Boc) protecting group and a methoxymethyl substituent . Its systematic IUPAC name, derived from substitutive nomenclature rules, is tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate. The name reflects the piperidine ring substituted at the 4-position with a methoxymethyl group (–CH2OCH3) and a Boc-protected amine at the 1-position.

Common synonyms include:

- 1-Boc-4-(methoxymethyl)piperidine

- 4-(Methoxymethyl)-1-piperidinecarboxylic acid tert-butyl ester

- tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate

- N-Boc-4-methoxymethylpiperidine

These variants arise from differences in naming conventions, such as prioritizing functional group order or abbreviating the Boc group.

Historical Context in Piperidine Chemistry

Piperidine, a six-membered heterocycle with one nitrogen atom, has been a cornerstone of organic chemistry since its isolation from black pepper alkaloids in the 19th century. The development of piperidine derivatives accelerated in the 20th century with advances in synthetic methodologies, particularly the introduction of protecting groups like Boc (tert-butyloxycarbonyl) to stabilize amines during multi-step syntheses.

This compound emerged as a strategic intermediate in pharmaceutical and agrochemical research. Its Boc group enables selective deprotection under mild acidic conditions, making it invaluable for constructing complex molecules such as kinase inhibitors and neurotransmitter analogs . The methoxymethyl group further enhances solubility and modulates electronic properties, broadening its utility in medicinal chemistry.

Structural Features and Functional Groups

The compound’s molecular formula, C12H23NO3 , corresponds to a molecular weight of 229.32 g/mol . Key structural elements include:

- Piperidine Ring : A saturated six-membered ring with five methylene (–CH2–) units and one tertiary amine.

- Boc Protecting Group : A tert-butyloxycarbonyl moiety (–COOC(CH3)3) at the 1-position, which sterically shields the amine and prevents unwanted reactions.

- Methoxymethyl Substituent : A –CH2OCH3 group at the 4-position, introducing ether functionality and influencing the compound’s polarity.

The stereochemistry of the piperidine ring is typically racemic unless synthesized under chiral conditions. Spectroscopic characterization includes:

Registry and Identification Parameters

Critical identifiers for this compound include:

| Parameter | Value | Source |

|---|---|---|

| CAS Registry Number | 509147-78-8 | |

| PubChem CID | 21989877 | |

| ChemSpider ID | 21436764 | |

| MDL Number | MFCD07779470 | |

| Molecular Formula | C12H23NO3 | |

| Exact Mass | 229.1678 g/mol |

The compound’s physical state is typically a colorless liquid or low-melting solid, though specific melting/boiling points are not widely reported in public databases. Its spectral fingerprints (NMR, IR, MS) are essential for verification in synthetic workflows, with characteristic signals for the Boc group (e.g., carbonyl stretch at ~1700 cm⁻¹ in IR).

Properties

IUPAC Name |

tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)13-7-5-10(6-8-13)9-15-4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOINXYPVJQGPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621267 | |

| Record name | tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509147-78-8 | |

| Record name | tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methoxymethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The piperidine ring can be reduced to form secondary or tertiary amines.

Substitution: The methoxymethyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halides or amines.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry

Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its structural features allow it to participate in numerous reactions, facilitating the creation of complex molecules used in pharmaceuticals and agrochemicals.

Table 1: Reaction Conditions for Synthesis

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Reaction with sodium hydride | 62 | DMF, room temperature |

| Reaction with potassium tert-butoxide | 60 | DMSO, room temperature |

| Reaction with di-isopropyl azodicarboxylate | 74 | Tetrahydrofuran, 120°C |

Medicinal Chemistry

Therapeutic Properties and Drug Design

The compound is being explored for its therapeutic properties, particularly in neurodegenerative diseases. Its ability to interact with various molecular targets makes it a candidate for drug design aimed at treating conditions like Alzheimer's disease.

Table 2: Pharmacological Effects

| Effect | Mechanism of Action | References |

|---|---|---|

| Inhibition of amyloidogenesis | Reduces TNF-α levels | |

| Potential neuroprotective effects | Modulates enzyme activity |

Industrial Applications

Development of New Materials

In industrial chemistry, this compound is used in the development of new materials and chemical processes. Its versatility allows it to be incorporated into various formulations, enhancing material properties or performance characteristics.

Mechanism of Action

The mechanism of action of tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can interact with neurotransmitter receptors in the central nervous system, modulating their activity and leading to various pharmacological effects . The methoxymethyl group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

- Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

- Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate

- Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate

Uniqueness: Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate is unique due to its methoxymethyl group, which imparts specific chemical reactivity and biological activity. This functional group allows for selective modifications and interactions with biological targets, making it a valuable compound in drug development and chemical synthesis .

Biological Activity

Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine structure, which is known for its role in various pharmacological applications. The presence of the tert-butyl and methoxymethyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It interacts with various receptors, affecting signal transduction pathways that are crucial for cellular responses.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. For instance:

- Cell Proliferation Inhibition : In vitro assays revealed that this compound significantly inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 0.87 to 12.91 µM, indicating potent activity against specific cancer types while sparing normal cells .

- Mechanisms : The compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism that promotes programmed cell death .

Antimicrobial Activity

This compound has also shown promising antimicrobial effects:

- Bacterial Inhibition : It exhibits activity against various bacterial strains, with minimum inhibitory concentrations (MIC) demonstrating efficacy comparable to standard antibiotics .

- Virucidal Effects : Preliminary data suggest potential antiviral properties, particularly against viruses that utilize similar entry mechanisms as Ebola virus .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : High gastrointestinal absorption rates have been noted, making it a suitable candidate for oral administration.

- Blood-Brain Barrier (BBB) Penetration : Its lipophilic nature allows it to cross the BBB, which is critical for targeting central nervous system disorders.

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

- In Vivo Studies : In animal models, administration of the compound resulted in reduced tumor growth and metastasis in xenograft models of breast cancer. This underscores its potential as a therapeutic agent in oncology .

- Combination Therapies : Research indicates that combining this compound with existing chemotherapeutic agents enhances overall efficacy and reduces side effects associated with high-dose treatments .

Q & A

Q. What synthetic methodologies are recommended for preparing tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step routes, such as functionalizing a piperidine core followed by Boc protection. Key steps include:

- Piperidine functionalization : Introducing the methoxymethyl group via nucleophilic substitution or reductive amination.

- Boc protection : Reacting with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP, THF) .

- Optimization : Catalysts (e.g., palladium for cross-coupling) and solvents (e.g., DMF for polar aprotic environments) significantly impact yield. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Critical Factors : Temperature control (e.g., 0–25°C for Boc protection), anhydrous conditions, and stoichiometric ratios (e.g., 1.2 equivalents of Boc anhydride).

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for aerosol prevention .

- Storage : Keep in sealed containers at 2–8°C, away from heat and light. Incompatible with strong oxidizers .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water jets to prevent dispersion .

- Toxicity Note : Acute toxicity data are limited; assume Category 4 hazards (oral/dermal/inhalation) and monitor for respiratory irritation .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm structural integrity (e.g., tert-butyl singlet at ~1.4 ppm, piperidine ring protons at 1.5–3.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 258.2) .

- FT-IR : Key peaks include C=O stretch (~1680 cm) and C-O-C (methoxymethyl, ~1100 cm) .

- HPLC : Purity assessment using reverse-phase columns (e.g., C18, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

- Methodological Answer :

- Comparative Studies : Replicate conflicting reactions under standardized conditions (e.g., solvent purity, catalyst batch). Example: Test Boc deprotection efficiency with TFA vs. HCl in dioxane .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict steric/electronic effects of substituents on reactivity .

- Kinetic Analysis : Monitor reaction progress via in-situ techniques (e.g., ReactIR) to identify intermediates and rate-limiting steps .

Q. What experimental designs validate the catalytic role of this compound in cross-coupling reactions?

- Methodological Answer :

- Control Experiments : Compare yields with/without the compound in Suzuki-Miyaura couplings (e.g., aryl halides and boronic acids) .

- Mechanistic Probes : Isotopic labeling (e.g., ) to track methoxymethyl group participation.

- Catalyst Screening : Test palladium/copper complexes with varying ligands (e.g., BINAP vs. XPhos) to assess synergistic effects .

Q. How can computational modeling predict the environmental persistence or bioaccumulation potential of this compound?

- Methodological Answer :

- QSAR Models : Use EPI Suite to estimate logP (hydrophobicity) and biodegradation half-life. Methoxymethyl groups may reduce persistence compared to alkyl chains .

- Molecular Dynamics : Simulate interactions with soil organic matter (e.g., CHARMM force fields) to predict adsorption coefficients .

- Toxicity Prediction : Apply TOPKAT or DEREK Nexus for eco-toxicological endpoints (e.g., LC50 in fish) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.